Array ( [bid] => 1353935 )
Methyl 3-mercaptobutanoate, also known as methyl 3-sulfanylbutanoate, belongs to the class of organic compounds called fatty acid methyl esters []. These are molecules formed by esterifying a fatty acid with a methyl group. Methyl 3-mercaptobutanoate has the molecular formula C5H10O2S and a molecular weight of 134.2 [].
Limited information exists regarding the specific research applications of Methyl 3-mercaptobutanoate. However, due to its structural similarity to other fatty acid methyl esters, it might hold potential in various research areas. Fatty acid methyl esters have been investigated for their biological activities, including [, ]:
The Good Scents Company lists Methyl 3-mercaptobutanoate as a flavoring agent with potential applications in various food products []. While not approved for fragrance use, it is generally recognized as safe (GRAS) for specific levels in certain food categories by the Flavor and Extract Manufacturers Association (FEMA) []. Research in this area might explore its role in flavor profile development.
Methyl 3-mercaptobutanoate is an organosulfur compound with the molecular formula C₅H₁₀O₂S. It belongs to the class of fatty acid methyl esters and is characterized by the presence of a mercapto group (-SH) attached to a butanoate structure. This compound is notable for its strong odor, often described as having a "catty" or savory scent, which is similar to other thiols found in various biological and food sources. Methyl 3-mercaptobutanoate is also significant in the context of food chemistry, where it can contribute to aroma profiles in certain foods and beverages .
Methyl 3-mercaptobutanoate exhibits biological activity that can influence both sensory perception and metabolic processes. Its odorant properties make it relevant in studies of olfaction and animal behavior, particularly in scent marking among felids. Additionally, it has been implicated in various metabolic pathways, potentially affecting lipid peroxidation reactions within biological systems .
Several synthesis methods for methyl 3-mercaptobutanoate have been documented:
Methyl 3-mercaptobutanoate has several applications across different fields:
Research into the interactions of methyl 3-mercaptobutanoate with other compounds has revealed insights into its sensory attributes and biochemical effects. Studies have shown that this compound can interact with salivary enzymes, influencing its degradation and perception thresholds. Understanding these interactions is crucial for applications in food science and sensory analysis .
Methyl 3-mercaptobutanoate shares structural similarities with several other organosulfur compounds. Here are some comparable compounds:
Methyl 3-mercaptobutanoate stands out due to its specific chain length and the positioning of the mercapto group, which influences both its physical properties and its applications in flavor and fragrance industries.
Methyl 3-mercaptobutanoate, also known as methyl 3-sulfanylbutanoate, belongs to the class of organic compounds known as fatty acid methyl esters [1]. This compound features a mercapto group (-SH) attached to a butanoate structure and has the molecular formula C₅H₁₀O₂S [1] [2]. The traditional synthesis of methyl 3-mercaptobutanoate primarily involves the esterification of 3-mercaptobutanoic acid with methanol under specific reaction conditions [3] [4].
The conventional esterification process typically employs concentrated sulfuric acid (2-5%) as a catalyst in an inert atmosphere [5] [3]. The reaction mixture is refluxed at temperatures between 65-70°C for approximately 15 hours to achieve sufficient conversion [5]. Following the reaction completion, the reaction liquid undergoes evaporation to remove excess methanol, followed by a deacidification process [3]. This deacidification step requires substantial amounts of deionized water for washing until the pH approaches neutrality [5]. The final methyl 3-mercaptobutanoate product is then obtained through reduced pressure distillation [3].
| Parameter | Typical Value | Effect on Yield |
|---|---|---|
| Catalyst concentration | 2-5% H₂SO₄ | Higher concentrations increase reaction rate but may cause side reactions [5] [3] |
| Temperature | 65-70°C | Higher temperatures accelerate reaction but may degrade thiol groups [5] |
| Reaction time | 12-15 hours | Longer times increase conversion but risk product degradation [3] |
| Molar ratio (acid:methanol) | 1:1.8 | Excess methanol drives equilibrium toward product formation [5] [6] |
While this traditional approach has been widely employed, it presents several drawbacks, including lengthy reaction times, equipment corrosion due to the strong acid catalyst, and complex post-treatment processes [5]. Additionally, the conversion rate of alcohol and acid using concentrated sulfuric acid typically reaches only 60-70%, limiting the overall efficiency of the process [5] [3].
An alternative synthetic route for producing methyl 3-mercaptobutanoate involves the Michael addition pathway, which focuses on incorporating the thiol group into the molecular structure [7] [8]. This approach offers advantages in terms of odor reduction and reaction efficiency compared to traditional methods [4].
The Michael addition mechanism for thiol incorporation typically proceeds through three key steps [8]. First, a thiolate anion is formed through reaction with either a base or an anion generated from a nucleophilic catalyst and a Michael acceptor [8]. This thiolate then adds to the acceptor molecule to generate a negatively charged addition product [8]. Finally, a proton exchange occurs between this addition product and either a new thiol function or the protonated base to form the final Michael adduct [8] [7].
For the synthesis of 3-mercaptobutanoic acid, which serves as the precursor for methyl 3-mercaptobutanoate, a less odorous Michael addition pathway using an isothiouronium salt intermediate has been developed [2] [4]. This process begins with the formation of an isothiouronium salt from thiourea in an acidic environment, followed by a Michael addition reaction with crotonic acid [4]. The reaction sequence is as follows:
The catalytic Michael addition approach offers several advantages, including higher selectivity compared to radical-mediated thiol-ene reactions and the ability to perform reactions under milder conditions [8]. The reaction efficiency is influenced by several factors, including the basicity of the thiol, the electron deficiency of the Michael acceptor, and the steric hindrance of the reactants [8].
| Factor | Impact on Reaction |
|---|---|
| Catalyst type | Base-catalyzed vs. nucleophile-initiated mechanisms affect reaction rate [8] [7] |
| Substrate structure | Electron-withdrawing groups on the acceptor increase addition rate [8] |
| Steric hindrance | Bulky substituents generally decrease reaction rate, with exceptions for mercaptopropionates [8] |
| Temperature | Higher temperatures shift equilibrium toward dissociation in reversible additions [8] |
| pH value | Basic conditions favor the forward reaction while acidic conditions slow the process [8] |
Research has shown that the nucleophile-initiated thia-Michael addition generally proceeds faster and requires lower catalyst loadings compared to the base-catalyzed pathway [8]. This is because in the base-catalyzed mechanism, the presence of protonated base slows down the formation of new thiolate, whereas in the nucleophile-initiated pathway, only thiol species participate in the proton exchange [8] [7].
Continuous flow reactor technology represents a significant advancement in the production of methyl 3-mercaptobutanoate, offering enhanced control over reaction parameters and improved efficiency compared to batch processes [9] [10]. These systems enable precise management of mass and heat transfer, increased process safety, and the potential for automation and real-time monitoring [11].
A novel approach for preparing methyl 3-mercaptobutanoate involves a reactive distillation technology implemented in a continuous flow system [5]. This method consists of two primary steps:
The reactive distillation column consists of an upper distillation section and a lower reaction section, with the reaction section filled with a solid acidic esterification catalyst [5]. This configuration allows for simultaneous reaction and separation, effectively breaking the reaction equilibrium by continuously removing water formed during the esterification process [5] [3].
Continuous flow microreactor technology provides several benefits for the synthesis of thiol esters, including methyl 3-mercaptobutanoate [9] [12]:
In one study, a continuous flow system for thioester synthesis achieved excellent yields (~86%) after only thirty minutes of residence time, demonstrating the efficiency of this approach [9]. The system allowed for optimization of various parameters, including molar ratio, reaction temperature, and flow rate, to maximize conversion and selectivity [9].
| Parameter | Optimized Value | Effect on Yield |
|---|---|---|
| Flow rate | 20.8 μL/min | Provides optimal residence time of 30 minutes [9] |
| Temperature | 96°C | Accelerates reaction while maintaining catalyst stability [5] |
| Pressure | 0.20 MPa | Prevents vaporization of reactants and ensures consistent flow [5] |
| Catalyst bed | Cation exchange resin | Provides heterogeneous catalysis with minimal leaching [5] [6] |
The implementation of continuous flow reactor systems for methyl 3-mercaptobutanoate production has resulted in significant improvements in conversion rates, with studies reporting conversion rates exceeding 98% for 3-mercaptobutanoic acid [5]. This represents a substantial enhancement over traditional batch processes, which typically achieve conversion rates of only 60-70% [5] [3].
The purification of methyl 3-mercaptobutanoate presents several challenges due to the reactive nature of the thiol group and the potential formation of various byproducts during synthesis [5] [13]. Traditional purification methods often result in significant product loss, with studies indicating that 20-25% of products can be lost during vacuum rectification due to polymerization deterioration [5].
Advanced distillation techniques have been developed to address these challenges, with reactive distillation emerging as a particularly effective approach [5] [14]. Reactive distillation combines reaction and separation in a single unit operation, offering advantages in terms of conversion, selectivity, and energy efficiency [14].
For methyl 3-mercaptobutanoate purification, a reactive-extractive distillation process has been implemented [5] [15]. This system employs a water-carrying agent, typically dimethylbenzene, to facilitate the separation of water formed during the esterification reaction [5]. The water-carrying agent rapidly carries out the separation of byproduct water, breaking the reaction equilibrium and driving the conversion toward completion [5].
The reactive distillation column for methyl 3-mercaptobutanoate purification typically consists of:
This configuration allows for the continuous removal of water and the enrichment of methyl 3-mercaptobutanoate, effectively shifting the reaction equilibrium toward product formation [5] [15]. The process achieves high purity levels, with studies reporting product content of 99.0% and conversion rates of 98.23% [5].
| Challenge | Solution | Benefit |
|---|---|---|
| Thiol oxidation | Inert atmosphere during distillation | Prevents formation of disulfides and maintains product quality [16] [5] |
| Azeotrope formation | Water-carrying agents (e.g., dimethylbenzene) | Breaks azeotropes and facilitates separation [5] [15] |
| Product degradation | Lower distillation temperatures through reduced pressure | Minimizes thermal decomposition and polymerization [5] [3] |
| Catalyst separation | Solid catalysts in fixed bed configuration | Eliminates need for catalyst filtration and reduces waste [5] [6] |
The implementation of these advanced distillation techniques has significantly improved the efficiency and sustainability of methyl 3-mercaptobutanoate production [5]. By combining reaction and separation in a single unit operation, these processes reduce energy consumption, minimize waste generation, and enhance product quality [5] [14].
Irritant